molecular formula C8H10N4OS B13317505 2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol

2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B13317505
M. Wt: 210.26 g/mol
InChI Key: CMBJYJPRROWYOS-UHFFFAOYSA-N
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Description

2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol is a compound that features a thiazole ring and a pyrazole ring, both of which are known for their significant biological activities. The presence of these heterocyclic rings makes this compound a valuable subject of study in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the nucleophilic addition reaction of a thiazole derivative with a pyrazole derivative under basic conditions . The reaction is usually carried out in a solvent like acetone with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets in biological systems. The thiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the thiazole and pyrazole rings in 2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

2-[5-amino-3-(1,3-thiazol-5-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C8H10N4OS/c9-8-3-6(7-4-10-5-14-7)11-12(8)1-2-13/h3-5,13H,1-2,9H2

InChI Key

CMBJYJPRROWYOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1C2=CN=CS2)CCO)N

Origin of Product

United States

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